molecular formula C10H10ClN5O2 B2494181 methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate CAS No. 921143-53-5

methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate

Cat. No.: B2494181
CAS No.: 921143-53-5
M. Wt: 267.67
InChI Key: SPWUOEFPADFRJQ-UHFFFAOYSA-N
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Description

Methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate is a useful research compound. Its molecular formula is C10H10ClN5O2 and its molecular weight is 267.67. The purity is usually 95%.
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Scientific Research Applications

Multi-13 C-labelled Inhibitors of Tubulin Assembly

  • This study focuses on the synthesis of various methyl N-(1H-benzimidazol-2-yl) carbamates, including those enriched in 13C, and presents detailed NMR and mass spectral data of the products and intermediates. These compounds could be relevant to the study of tubulin assembly and potentially have applications in cancer research (Cheung, Chau, & Lacey, 1987).

Nanoparticles for Sustained Release in Agriculture

  • Carbendazim and tebuconazole, related to the given compound, are used in agriculture for fungal disease control. This paper discusses the development of solid lipid nanoparticles and polymeric nanocapsules as carriers for these fungicides, highlighting their potential for improved release profiles and reduced environmental toxicity (Campos et al., 2015).

Synthesis of N-arylcarbamates with Tetrazole Fragment

  • This research involves the synthesis of N-arylcarbamates with a 1,2,3,4-tetrazole fragment, which could be structurally related to the compound . The study provides insights into potential new compounds for various pharmacological applications (Velikorodov et al., 2014).

Docking Studies and Crystal Structure Analysis

  • This paper focuses on the structural analysis of tetrazole derivatives, which could provide valuable information for the understanding of similar compounds' interactions with biological targets, such as enzymes (Al-Hourani et al., 2015).

Synthesis of 1,3-Oxazole Clubbed Pyridyl-pyrazolines as Anticancer Agents

  • This study presents the synthesis of novel compounds incorporating pyrazoline, which might offer insights into the development of related compounds for potential anticancer applications (Katariya, Vennapu, & Shah, 2021).

Mechanism of Action

Target of Action

The primary target of methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate, also known as pyraclostrobin , is the mitochondrial respiration of fungi . It belongs to the strobilurin group of fungicides , which are known for their broad-spectrum control against a wide range of fungal pathogens .

Mode of Action

Pyraclostrobin acts by inhibiting mitochondrial respiration in fungi . It achieves this by blocking electron transfer within the respiratory chain . This disruption of the respiratory chain leads to the cessation of important cellular biochemical processes, ultimately resulting in the halt of fungal growth .

Biochemical Pathways

The inhibition of mitochondrial respiration disrupts several key biochemical pathways within the fungal cells . The blockage of electron transfer within the respiratory chain leads to a severe disruption of cellular biochemical processes . This disruption prevents the fungi from producing the energy they need to grow and reproduce, effectively stopping their proliferation .

Pharmacokinetics

After oral administration of radiolabelled pyraclostrobin to rats, about 50% of the dose was absorbed . Concentrations of radiolabel in the blood peaked initially after 30 minutes, followed by a secondary peak at 8 or 24 hours . The majority (74-91%) of the radiolabelled dose was eliminated in the feces, with the remainder (10-13%) in the urine . The metabolism of pyraclostrobin in rats proceeds through three main pathways .

Result of Action

The result of pyraclostrobin’s action is the effective control of major plant pathogens, including Septoria tritici, Puccinia spp., and Pyrenophora teres . By inhibiting mitochondrial respiration, pyraclostrobin prevents these fungi from growing and reproducing, thereby protecting crops from disease .

Action Environment

The action of pyraclostrobin can be influenced by environmental factors. For example, its efficacy and stability can be affected by factors such as temperature, humidity, and pH . Pyraclostrobin is known for its excellent rainfastness, meaning it adheres strongly to plant surfaces and maintains its protective effects even after rainfall or irrigation .

Safety and Hazards

Pyraclostrobin has low acute toxicity when administered orally or dermally . It’s a mild skin and eye irritant, but is not a skin sensitizer .

Properties

IUPAC Name

methyl N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O2/c1-18-10(17)12-6-9-13-14-15-16(9)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWUOEFPADFRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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